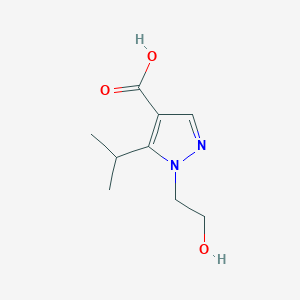
1-(3-Amino-4-fluorophenyl)imidazolidin-2-one
説明
“1-(3-Amino-4-fluorophenyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1042555-85-0 . It has a molecular weight of 195.2 and its IUPAC name is 1-(3-amino-4-fluorophenyl)-2-imidazolidinone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FN3O/c10-7-2-1-6 (5-8 (7)11)13-4-3-12-9 (13)14/h1-2,5H,3-4,11H2, (H,12,14) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 195.19 . The compound is highly soluble in water and other polar solvents .科学的研究の応用
Stereoselective Synthesis
Imidazolidin-4-ones, including derivatives similar to 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, are noted for their role in stereoselective synthesis. These compounds are utilized as skeletal modifications in bioactive oligopeptides to serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. The formation of imidazolidin-4-ones involves stereoselective reactions, particularly when reacted with substituted benzaldehydes, highlighting the importance of intramolecular hydrogen bonding in the stereoselectivity of these reactions (Ferraz et al., 2007).
Antinociceptive Effects
Research into imidazolidine derivatives, a category that includes the compound of interest, has explored their potential therapeutic applications. For instance, the antinociceptive effects of specific imidazolidine derivatives have been studied in mice, indicating potential anti-inflammatory mechanisms behind these effects (Queiroz et al., 2015).
Chemoselective Conjugation for Biological Applications
Imidazolidino boronate complexes derived from reactions involving imidazolidinones demonstrate chemoselective conjugation useful in biological contexts. These complexes are shown to be responsive to cysteine in biological media, enabling the creation of "smart" peptides for potential therapeutic and diagnostic applications (Li et al., 2018).
Corrosion Inhibition
Imidazolidin derivatives are also studied for their role in corrosion inhibition. The electrochemical behavior of various imidazolidine compounds has been evaluated, revealing their potential as corrosion inhibitors, which is crucial for protecting materials in industrial applications (Cruz et al., 2004).
Antimicrobial and Antioxidant Activities
Thiazolidinone derivatives, related to imidazolidin-2-ones, have been examined for their calcium antagonistic activity alongside antioxidant properties. This dual functionality suggests their utility in designing compounds with enhanced therapeutic profiles (Kato et al., 1999).
Safety and Hazards
特性
IUPAC Name |
1-(3-amino-4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXZHRAJWRYIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)





![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)




![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)